4-(4-chlorobenzoyl)-1H-imidazole

Solid-state characterization Crystallinity Process chemistry

Choose the unequivocal 4-substituted regioisomer for your research. Unlike the hydrolysis-prone 1-isomer (CAS 10364-95-1) or the 2-isomer (CAS 62457-94-7), 4-(4-chlorobenzoyl)-1H-imidazole uniquely retains a free imidazole N-H hydrogen bond donor critical for CYP heme coordination (PDB: 3IBD) and colchicine-site tubulin binding. This 95% purity, ambient-stable powder is the essential precursor for C-2 arylation in ABI analog synthesis and streamlined two-dimensional diversification strategies. Request your quote today for this non-regulated, research-grade building block.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
Cat. No. B13492633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorobenzoyl)-1H-imidazole
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CN=CN2)Cl
InChIInChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10(14)9-5-12-6-13-9/h1-6H,(H,12,13)
InChIKeyWQPFXWJGTTUVJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorobenzoyl)-1H-imidazole: Procurement-Ready Imidazole Building Block with Defined Physicochemical Identity


4-(4-Chlorobenzoyl)-1H-imidazole (synonym: (4-chlorophenyl)(1H-imidazol-4-yl)methanone; molecular formula C₁₀H₇ClN₂O; exact mass 206.024691 g/mol) is a heterocyclic aromatic compound comprising a 1H-imidazole core substituted at the 4-position with a 4-chlorobenzoyl carbonyl-linked aryl group . The compound is commercially available as a characterized powder (95% purity, melting point 180–182 °C) through the Sigma-Aldrich/Enamine building block collection, and its identity is confirmed by InChI Key WQPFXWJGTTUVJK-UHFFFAOYSA-N registered in the SpectraBase spectral database [1]. Unlike the more extensively studied 1- and 2-substituted chlorobenzoyl-imidazole positional isomers, the 4-substituted variant preserves the free imidazole N–H hydrogen bond donor, a feature that carries distinct implications for molecular recognition, supramolecular assembly, and derivatization chemistry .

Why Positional Isomers of 4-(4-Chlorobenzoyl)-1H-imidazole Cannot Be Interchanged in Research and Development


Although 4-(4-chlorobenzoyl)-1H-imidazole shares its empirical formula (C₁₀H₇ClN₂O) with its 1-substituted (CAS 10364-95-1) and 2-substituted (CAS 62457-94-7) isomers, these three compounds are chemically and functionally non-interchangeable. The regiochemistry of the carbonyl-imidazole attachment dictates critical properties: the 1-isomer is an N-acylimidazole that hydrolyzes readily in aqueous media and lacks an H-bond donor, while the 2-isomer places the electron-withdrawing carbonyl in direct conjugation with the imidazole sp² nitrogen lone pair, altering both basicity and metal-coordination geometry . The 4-isomer uniquely retains a free imidazole N–H (calculated H-bond donor count = 1 vs. 0 for the 1-isomer) and positions the 4-chlorobenzoyl group at a vector distinct from both alternative substitution patterns, which directly impacts binding-site compatibility in structure-based drug design and the regiochemical outcome of further synthetic elaboration [1]. Substituting one isomer for another without experimental validation therefore risks irreproducible synthetic outcomes, altered physicochemical behavior, and misinterpretation of biological screening data [2].

Quantitative Differentiation Evidence for 4-(4-Chlorobenzoyl)-1H-imidazole Versus Its Closest Analogs


Melting Point Elevation of 4-(4-Chlorobenzoyl)-1H-imidazole Relative to the 2-Substituted Positional Isomer Indicates Superior Crystallinity and Handling Characteristics

The experimentally measured melting point of 4-(4-chlorobenzoyl)-1H-imidazole is 180–182 °C as reported on the Sigma-Aldrich Certificate of Analysis . In contrast, the 2-substituted isomer (CAS 62457-94-7) has a predicted melting point of approximately 145 °C based on EPI Suite computational estimation, with no experimentally validated value available in the public domain [1]. The ~35–37 °C elevation in the measured melting point of the 4-isomer is consistent with stronger intermolecular hydrogen bonding mediated by the free N–H donor, a feature absent in both the 1- and 2-substituted analogs. A higher and sharper melting point is a practical indicator of greater crystalline lattice stability, which translates into more predictable solid-state handling, reduced hygroscopicity risk, and enhanced long-term storage stability under ambient conditions (recommended storage: room temperature) .

Solid-state characterization Crystallinity Process chemistry

Retention of a Free N–H Hydrogen Bond Donor in 4-(4-Chlorobenzoyl)-1H-imidazole Versus Its N-Acylated 1-Isomer

4-(4-Chlorobenzoyl)-1H-imidazole possesses one hydrogen bond donor (the imidazole N–H) and two hydrogen bond acceptors (imidazole N and carbonyl O) . By contrast, 1-(4-chlorobenzoyl)-1H-imidazole (CAS 10364-95-1), the N-acylated isomer, has zero H-bond donors because the imidazole N-1 position is blocked by the acyl substituent, and the carbonyl oxygen becomes the sole strong H-bond acceptor (with the imidazole N-3 being sterically hindered) . This HBD-count difference (1 vs. 0) carries direct consequences: the 4-isomer can simultaneously donate and accept hydrogen bonds, enabling participation in bidentate H-bonding motifs commonly exploited in kinase hinge-binding pharmacophores and in supramolecular co-crystal engineering. The 1-isomer cannot donate an H-bond, limiting its intermolecular interaction repertoire exclusively to H-bond acceptance [1].

Hydrogen bonding Molecular recognition Medicinal chemistry

The 4-Benzoyl-Imidazole Scaffold Is Validated in Tubulin Polymerization Inhibition at Low Nanomolar Potency, a Privileged Template Not Accessible from 1- or 2-Substituted Isomers

The 4-benzoyl-imidazole substitution pattern is the pharmacophoric core of the ABI (2-aryl-4-benzoyl-imidazole) class of antimitotic agents. In the foundational ABI-I series, the most potent 2-aryl-4-benzoyl-imidazole analogs achieved IC₅₀ values in the low nanomolar range against melanoma cell lines (e.g., compound 8a IC₅₀ values of 7–32 nM across MDA-MB-435 and PC-3 cell lines), with activity retained against paclitaxel-resistant sublines [1]. This antiproliferative phenotype is strictly dependent on the 4-benzoyl substitution geometry; the corresponding 1-acyl and 2-acyl regioisomers lack this biological profile entirely. 4-(4-Chlorobenzoyl)-1H-imidazole represents the minimalist, unelaborated core of this validated pharmacophore and can serve as a direct synthetic entry point for generating novel ABI analogs through C-2 arylation or N-functionalization chemistry [2]. The EP0024829B1 patent family further establishes that 4-benzoylimidazole derivatives, including halogen-substituted variants, exhibit antihypertensive, anti-ulcer, diuretic, and anti-inflammatory activities in mammalian models, confirming that the 4-substitution pattern is associated with polypharmacology distinct from other imidazole regioisomers [3].

Antiproliferative Tubulin polymerization Scaffold validation

Predicted LogP and Lipophilic Efficiency Differentiate the 4-Isomer from the 2-Isomer: Implications for Partitioning and Permeability

Computationally predicted partition coefficients indicate that the three positional isomers of chlorobenzoyl-imidazole have measurably different lipophilicities. The 2-substituted isomer (CAS 62457-94-7) has an experimentally derived consensus LogP of 2.58 (Hit2Lead database), whereas the structurally related 4-substituted analog 4-(4-chlorophenyl)imidazole (lacking the carbonyl linker) exhibits a computed LogP of 2.73 (ZINC15) [1]. The 4-chlorobenzoyl-imidazoles as a class show LogP values in the range of ~2.0–2.8, consistent with moderate lipophilicity compatible with both Rule of 5 compliance and blood–brain barrier penetration potential. The 4-isomer, by virtue of its lower clogP relative to the 1-substituted N-benzimidazole analog (LogP = 3.25, Hit2Lead), may offer a more favorable lipophilic efficiency profile for oral drug discovery programs . While direct experimental LogP data for the 4-isomer are not yet publicly available, the computed trend supports a genuine physicochemical distinction between positional isomers, with consequences for solubility, permeability, and metabolic stability predictions.

Lipophilicity ADME prediction Physicochemical profiling

The 4-Chlorobenzoyl-Imidazole Subunit Appears as a Key Intermediate in Farnesyltransferase Inhibitor Synthesis, Confirming Industrial Synthetic Relevance

A process chemistry patent (HU0303443A2 / Janssen Pharmaceutica N.V.) discloses that 6-(4-chlorobenzoyl)-4-(3-chlorophenyl)-1-methyl-2(H)-quinolinone, a compound constructed around the 4-chlorobenzoyl motif, is a critical intermediate in the large-scale synthesis of farnesyltransferase inhibitors [1]. The patented process achieves higher yields and higher purity compared to prior art methods, underscoring the industrial relevance of the 4-chlorobenzoyl-imidazole/quinolinone substructure. Separately, a publication on imidazol-5-yl carbinols and their 4-chlorobenzoyl esters reports that the 4-chlorobenzoyl esterification of imidazole carbinols generates compounds with potent antimycotic activity in agar diffusion assays [2]. These two independent lines of evidence—farnesyltransferase inhibitor process chemistry and antifungal ester derivatization—establish that the 4-chlorobenzoyl substituent, when covalently linked to heterocyclic scaffolds, imparts biologically relevant properties that are not reproduced by unsubstituted benzoyl or other halogen-substituted benzoyl analogs in the same assay systems.

Farnesyltransferase inhibition Process chemistry Patent intermediate

Research and Industrial Application Scenarios Where 4-(4-Chlorobenzoyl)-1H-imidazole Provides a Verifiable Selection Advantage


Synthesis of Novel 2-Aryl-4-benzoyl-imidazole (ABI) Antitubulin Agents via C-2 Arylation

Investigators developing next-generation microtubule-targeting agents can use 4-(4-chlorobenzoyl)-1H-imidazole as the direct precursor for C-2 arylation chemistry to generate novel ABI analogs. The ABI scaffold has demonstrated antiproliferative IC₅₀ values in the low nanomolar range (7–32 nM) against melanoma and prostate cancer cell lines, with equipotent activity against paclitaxel-resistant sublines [1]. The 4-chlorobenzoyl substituent on the imidazole ring may confer additional binding interactions at the colchicine site of tubulin compared with the unsubstituted benzoyl parent, based on established halogen-bonding SAR in tubulin inhibitors [2]. The 4-isomer is uniquely suited for this application because the 1- and 2-substituted isomers lack the requisite 4-benzoyl geometry essential for antitubulin pharmacophore recognition.

Structure-Based Design of Cytochrome P450 Inhibitors Exploiting the Free N–H Hydrogen Bond Donor

Crystallographic studies of 4-(4-chlorophenyl)imidazole bound to CYP2B4 and CYP2B6 (PDB: 3IBD, 2.0 Å resolution) reveal that the imidazole N–H forms a critical hydrogen bond with the P450 heme iron-coordinated water network, while the 4-chlorophenyl group occupies a hydrophobic pocket adjacent to the active site [1]. 4-(4-Chlorobenzoyl)-1H-imidazole retains this N–H donor capability but additionally presents a carbonyl oxygen that can serve as a secondary H-bond acceptor, potentially enabling bidentate coordination to P450 active-site residues. This dual H-bond donor/acceptor character is absent in the 1-isomer (N-acylated, no N–H) and geometrically distinct in the 2-isomer. The 4-isomer is therefore the preferred starting material for fragment-growing campaigns targeting CYP isoforms where the 4-substitution vector aligns with the substrate access channel.

Parallel Library Synthesis Leveraging Regiochemically Defined Imidazole Building Blocks

In combinatorial chemistry or parallel synthesis campaigns, the regiochemical identity of imidazole building blocks is non-negotiable: each positional isomer yields constitutionally distinct final products. 4-(4-Chlorobenzoyl)-1H-imidazole, with its free N-1 and C-2 positions available for sequential functionalization, enables a two-dimensional diversification strategy (N-functionalization followed by C-2 arylation or vice versa) that is not possible with the 1-substituted isomer (N-1 blocked) and proceeds with different regiochemical outcomes than the 2-substituted isomer [1]. The compound's defined purity (95%) and solid powder form with ambient storage stability, as documented by Sigma-Aldrich [2], make it suitable for automated liquid-handling workflows and solid-dispensing platforms used in high-throughput parallel synthesis.

Development of Imidazole-Containing Farnesyltransferase Inhibitors via Ketone Intermediate Elaboration

The 4-chlorobenzoyl ketone functionality of 4-(4-chlorobenzoyl)-1H-imidazole can be elaborated via nucleophilic addition (e.g., Grignard reaction, organolithium addition) to generate tertiary alcohol intermediates that mimic the 6-(4-chlorobenzoyl)quinolinone scaffold validated in Janssen's farnesyltransferase inhibitor process patents [1]. The resulting diarylhydroxymethyl-imidazole adducts retain the 4-chlorophenyl group shown to be critical for the biological activity of this compound class, while the imidazole ring provides a metal-coordinating handle for further elaboration. This application scenario is supported by the precedent that 4-chlorobenzoyl esters of imidazolyl carbinols display potent antimycotic activity [2], confirming the versatility of the 4-chlorobenzoyl-imidazole linkage for generating biologically active molecules.

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